molecular formula C10H13N3O3 B7132974 N-(4-methyl-3-oxopyrazin-2-yl)oxolane-2-carboxamide

N-(4-methyl-3-oxopyrazin-2-yl)oxolane-2-carboxamide

Cat. No.: B7132974
M. Wt: 223.23 g/mol
InChI Key: QCLQAQTWHPAGQB-UHFFFAOYSA-N
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Description

N-(4-methyl-3-oxopyrazin-2-yl)oxolane-2-carboxamide: is a heterocyclic compound that contains both pyrazine and oxolane rings

Properties

IUPAC Name

N-(4-methyl-3-oxopyrazin-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-13-5-4-11-8(10(13)15)12-9(14)7-3-2-6-16-7/h4-5,7H,2-3,6H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLQAQTWHPAGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Method: One common method for synthesizing N-(4-methyl-3-oxopyrazin-2-yl)oxolane-2-carboxamide involves the cyclization of a precursor molecule containing the necessary functional groups. This can be achieved through the reaction of 4-methyl-3-oxopyrazine with oxolane-2-carboxylic acid in the presence of a dehydrating agent.

    Condensation Reaction: Another approach is the condensation of 4-methyl-3-oxopyrazine with oxolane-2-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methyl-3-oxopyrazin-2-yl)oxolane-2-carboxamide can undergo oxidation reactions, particularly at the methyl group on the pyrazine ring, forming corresponding carboxylic acids.

    Reduction: Reduction of the oxo group on the pyrazine ring can lead to the formation of hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the oxolane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts for organic reactions.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
  • Studied for its role in enzyme inhibition, particularly in the context of metabolic pathways.

Medicine:

  • Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
  • Used in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

Industry:

  • Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
  • Applied in the development of new polymers and resins for industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-oxopyrazin-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

  • N-(4-methyl-3-oxopyrazin-2-yl)piperidine-2-carboxamide
  • N-(4-methyl-3-oxopyrazin-2-yl)tetrahydrofuran-2-carboxamide
  • N-(4-methyl-3-oxopyrazin-2-yl)thiazolidine-2-carboxamide

Uniqueness: N-(4-methyl-3-oxopyrazin-2-yl)oxolane-2-carboxamide is unique due to its specific combination of pyrazine and oxolane rings, which confer distinct chemical and biological properties. This compound exhibits a unique balance of hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and material science.

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